
Pseudouridine
Overview
Description
Pseudouridine, also known as 5-ribosyluracil, is an isomer of the nucleoside uridine. Unlike uridine, where the uracil is attached via a nitrogen-carbon glycosidic bond, this compound features a carbon-carbon bond between the ribose sugar and uracil. This unique structure makes this compound the most abundant RNA modification in cellular RNA, playing a crucial role in the stability and function of various RNA molecules .
Mechanism of Action
Target of Action
Pseudouridine (Ψ) is a highly conserved modification found in various stable RNAs of all organisms . The primary targets of this compound are different types of RNA, including mRNA, rRNA, tRNA, snRNA, and other types of noncoding RNA . This compound synthases, the enzymes that catalyze the conversion of uridine (U) to this compound (Ψ), recognize the substrate and catalyze the U-to-Ψ conversion reaction .
Mode of Action
Pseudouridylation is a uridine-specific post-transcriptional RNA modification where a uridine residue is isomerized into a Ψ . This process initiates with the breakage of the N1-C1’ bond followed by a 180° base rotation around the N3-C6 axis and formation of a rotatable C-C bond (C5-C1’) . This modified nucleotide has distinct chemical properties that can ultimately have an impact on RNA function and gene expression .
Biochemical Pathways
Pseudouridylation can be catalyzed by an RNA-independent mechanism by which stand-alone enzymes, known as this compound synthases, recognize the substrate and catalyze the U-to-Ψ conversion reaction . Alternatively, pseudouridylation can be catalyzed by an RNA-guided mechanism, where a guide RNA (box H/ACA RNA), which is complexed with four core proteins (Cbf5/NAP57, Nhp2, Gar1, and Nop10), site-specifically directs the conversion of target uridine into a Ψ .
Pharmacokinetics
It is known that pseudouridylation is a crucial post-transcriptional modification that influences the structural stability and function of transfer rna (trna) as well .
Result of Action
The isomerization process of pseudouridylation results in a modified nucleotide with distinct chemical properties that can ultimately have an impact on RNA function and gene expression . In addition to the hydrogen bonding pattern of uridines, Ψ has an extra hydrogen bond donor group (N1H) in the major groove, which affects local RNA structure and increases base stacking and stability by promoting a C3’- endo conformation of the ribose moiety . This modification can broaden the diversity of RNA structures and increase its potential for novel functions in gene expression processes such as pre-mRNA splicing and translation of proteins .
Action Environment
The action environment of this compound is primarily within the cell, where it interacts with various types of RNA. The presence of this compound in RNA is believed to provide a selective advantage in a natural biological context . .
Biochemical Analysis
Biochemical Properties
Pseudouridine is derived from uridine (U) via base-specific isomerization catalyzed by this compound synthases . It has an extra hydrogen-bond donor at its non-Watson-Crick edge . When incorporated into RNA, this compound can alter RNA secondary structure by increasing base stacking, improving base pairing and rigidifying sugar-phosphate backbone . The chemical and physical properties of RNA can be altered with the incorporation of this compound, which could contribute to subsequent cellular functions .
Cellular Effects
This compound modifications can increase the stability of mRNA, enhance protein expression and reduce immunogenicity . It was recently discovered that pseudouridylation could be induced by stress . The replacement of multiple U sites with this compound in synthetic RNA molecules results in an increased protein expression level .
Molecular Mechanism
This compound is converted from uridine via a post-transcriptional isomerization reaction . This process initiates with the breakage of the N1-C1’ bond followed by a 180° base rotation around the N3-C6 axis and formation of a rotatable C-C bond . This compound synthases are the key enzymes for the U-to-Ψ conversion .
Temporal Effects in Laboratory Settings
The effects of replacing specific uridines with pseudouridines on RNA dynamics crucially depend on the exact location of the replacement site and can range from destabilizing to locally or even globally stabilizing .
Dosage Effects in Animal Models
The incorporation of this compound into synthetic mRNAs has been shown to result in reduced immune responses and increased protein expression in vivo . This suggests that the effects of this compound can vary with different dosages.
Metabolic Pathways
In the two-step degradation of this compound, this compound 5’-monophosphate glycosylase (PUMY) is responsible for the second step and catalyses the cleavage of the C-C glycosidic bond in this compound 5’-monophosphate (ΨMP) into uridine and ribose 5’-phosphate, which are recycled via other metabolic pathways .
Transport and Distribution
Pseudouridylated small RNAs in plants are localized to sperm cells, and PAUSED/HEN5 (PSD), the plant homolog of Exportin-t, interacts genetically with this compound and is required for transport of small RNAs into sperm cells from the vegetative nucleus .
Subcellular Localization
This compound synthase proteins were localized in different organelles including nucleus, cytoplasm and chloroplasts . This suggests that this compound has a diverse subcellular localization and its activity or function could be influenced by its localization within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pseudouridine can be challenging due to the stereochemistry requirements and sensitivity of reaction steps to moisture. A semi-enzymatic synthetic route involves using adenosine-5’-monophosphate and uracil as starting materials, with a reverse reaction catalyzed by this compound monophosphate glycosidase . This method ensures the correct stereochemistry and efficient production of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic synthesis, leveraging the specificity and efficiency of this compound synthases. These enzymes catalyze the isomerization of uridine to this compound, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Pseudouridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique carbon-carbon bond in this compound allows for greater rotational freedom and conformational flexibility, which can influence its reactivity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like ammonia or primary amines .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of uracil derivatives, while reduction can yield dihydrothis compound .
Scientific Research Applications
Enhancing mRNA Stability and Translation
One of the most prominent applications of pseudouridine is in the enhancement of mRNA stability and translation efficiency. Research has shown that replacing uridine with this compound in mRNA can significantly improve its resistance to degradation and reduce immunogenicity. This modification has been particularly impactful in the development of mRNA vaccines.
Case Study: mRNA Vaccines
- Modification Impact : The incorporation of N1-methylthis compound (m1Ψ) in mRNA vaccines, such as those developed by Pfizer-BioNTech and Moderna for COVID-19, has been shown to enhance translation while minimizing activation of the RNA-dependent protein kinase (PKR), which can inhibit translation. This allows for more efficient protein synthesis from the modified mRNA .
- Clinical Relevance : The successful use of this compound-modified mRNA in vaccines demonstrates its potential to revolutionize vaccine technology by improving efficacy and safety profiles.
Role in Cancer Biology
This compound modifications have been linked to various cancers, influencing tumor progression and response to treatment.
Case Study: Digestive System Cancers
- Research Findings : Studies indicate that this compound expression correlates with the development and progression of cancers such as liver cancer and colorectal cancer. The presence of this compound can stabilize certain RNA structures that may promote oncogenic pathways .
- Mechanistic Insights : Pseudouridylation alters RNA structure and thermodynamic stability, potentially affecting gene expression patterns that drive cancer progression .
Modulating RNA-Binding Protein Interactions
This compound's incorporation into RNA can affect interactions with RNA-binding proteins (RBPs), which play crucial roles in regulating gene expression.
Research Insights
- Binding Affinity Changes : this compound affects the binding affinity of RBPs, with studies showing altered interactions based on the presence of this compound at specific sites within mRNA sequences. This modification can influence splicing, localization, and degradation of mRNAs .
- Functional Implications : The modulation of RBP interactions by this compound suggests a broader regulatory role in gene expression beyond mere structural stabilization .
Therapeutic Applications
The unique properties of this compound have opened avenues for its application in therapeutic contexts beyond vaccines.
Emerging Therapies
- mRNA-based Therapeutics : The use of this compound in therapeutic mRNAs aims to improve their stability and efficacy in treating various diseases, including genetic disorders and cancers .
- Potential for Novel Drug Development : Ongoing research into this compound derivatives may lead to new classes of therapeutics aimed at manipulating RNA functions for desired outcomes.
Summary Table: Key Applications of this compound
Application Area | Description | Key Findings/Case Studies |
---|---|---|
mRNA Stability | Enhances resistance to degradation | Used in COVID-19 vaccines; improved translation efficiency |
Cancer Research | Linked to tumor progression | Correlation with liver and colorectal cancers |
RNA-Binding Proteins | Alters binding affinities | Affects splicing and gene regulation |
Therapeutic Development | Enhances efficacy of therapeutic mRNAs | Potential for new drug classes |
Comparison with Similar Compounds
- 2’-O-Methyluridine
- 5-Methyluridine
- N1-Methylpseudouridine
This compound’s unique structure and properties make it a valuable tool in various scientific applications, distinguishing it from other modified nucleosides .
Biological Activity
Pseudouridine (Ψ) is a significant post-transcriptional RNA modification, often referred to as the "fifth nucleotide." Its biological activity is crucial in various cellular processes, including RNA stability, translation regulation, and gene expression modulation. This article presents a comprehensive overview of the biological activities of this compound, supported by recent research findings, case studies, and data tables.
Overview of this compound
This compound is formed by the isomerization of uridine, where the ribose sugar is attached to the carbon atom instead of the nitrogen atom in the uracil base. This modification enhances the stability and functionality of RNA molecules. Pseudouridylation occurs in various RNA types, including mRNA, tRNA, rRNA, and noncoding RNAs, influencing their structural properties and interactions with proteins.
This compound affects RNA metabolism through several mechanisms:
- Stability Enhancement : The Ψ-A base pair exhibits greater thermodynamic stability than the typical U-A pair. This stability can influence mRNA degradation rates and overall RNA half-life .
- Translation Regulation : Pseudouridylation can modulate the decoding process during translation. Studies have shown that Ψ-modified codons can lead to amino acid misincorporation or stop codon readthrough, impacting protein synthesis .
- Alternative Splicing : The presence of this compound in pre-mRNA can alter splicing patterns by affecting the binding affinity of splicing factors .
Impact on Disease
Recent research has linked this compound modifications to various diseases, particularly cancers. For instance:
- Cancer Progression : Elevated levels of pseudouridylation have been observed in several cancers, including breast cancer and glioblastoma. The enzyme PUS7 has been implicated in promoting tumorigenesis through its role in tRNA pseudouridylation .
- Therapeutic Potential : Targeting this compound synthases (PUSs) presents a novel therapeutic strategy. Inhibiting specific PUSs may restrict cancer stem cell propagation or enhance differentiation in hematopoietic stem cells from patients with myelodysplastic syndromes .
Case Studies
- This compound in mRNA Vaccines :
- Pseudouridylation in Glioblastoma :
Data Tables
Biological Activity | Mechanism | Implications |
---|---|---|
Stability Enhancement | Increased thermodynamic stability of RNA pairs | Prolonged RNA half-life |
Translation Regulation | Modulation of codon decoding | Altered protein synthesis |
Alternative Splicing | Affects binding affinity of splicing factors | Changes in gene expression profiles |
Cancer Progression | Elevated pseudouridylation levels | Links to tumorigenesis and poor prognosis |
Therapeutic Potential | Targeting PUSs for cancer treatment | Potential for innovative therapies |
Research Findings
Recent studies have provided insights into the diverse roles of this compound:
- A comprehensive profiling study revealed hundreds of this compound sites across various mRNAs, indicating its widespread regulatory role .
- Research on Sulfolobus islandicus demonstrated unique patterns of pseudouridylation that could inform our understanding of RNA modifications across species .
- Investigations into RNA-binding proteins (RBPs) showed that this compound alters their binding affinities, suggesting a broader impact on RNA-protein interactions .
Properties
IUPAC Name |
5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJWIQPHWPFNBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-07-4 | |
Record name | PSEUDOURIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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